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molecular formula C11H7ClFNO2 B8352004 2-Chloro-8-fluoroquinolin-6-yl acetate

2-Chloro-8-fluoroquinolin-6-yl acetate

Cat. No. B8352004
M. Wt: 239.63 g/mol
InChI Key: IQSRAMHUEGIMRK-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

To a solution of 8-fluoro-2-hydroxyquinolin-6-yl acetate (550 mg) in DMF (6 mL) was added POCl3 (0.6 mL). Then, the mixture was heated at 80° C. over a couple of hours. After aqueous work-up, the desired product, 2-chloro-8-fluoroquinolin-6-yl acetate (380 mg) was obtained by flash silica column chromatography.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[N:11]=[C:10](O)[CH:9]=[CH:8]2)(=[O:3])[CH3:2].O=P(Cl)(Cl)[Cl:19]>CN(C=O)C>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[N:11]=[C:10]([Cl:19])[CH:9]=[CH:8]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C=CC(=NC2=C(C1)F)O
Name
Quantity
0.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C=CC(=NC2=C(C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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